1-methyl-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}-1H-imidazole-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methyl-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}-1H-imidazole-4-sulfonamide is a complex organic compound that features a unique combination of functional groups, including an imidazole ring, a sulfonamide group, and a thiophene ring. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}-1H-imidazole-4-sulfonamide typically involves multiple steps, starting with the preparation of the core imidazole ringThe thiophene ring is then introduced through a series of coupling reactions, often involving palladium-catalyzed cross-coupling techniques such as Suzuki-Miyaura coupling .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and pH of the reaction mixture, as well as using high-purity reagents and solvents. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-methyl-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}-1H-imidazole-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydroimidazole derivatives, and various substituted sulfonamides .
Scientific Research Applications
1-methyl-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}-1H-imidazole-4-sulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 1-methyl-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}-1H-imidazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to metal ions and enzymes, inhibiting their activity. The sulfonamide group can interact with proteins and enzymes, disrupting their function. The thiophene ring can participate in electron transfer reactions, affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent with a similar imidazole ring structure.
Omeprazole: An antiulcer agent containing a sulfonamide group.
Thiabendazole: An antihelmintic agent with a similar thiophene ring structure.
Uniqueness
1-methyl-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}-1H-imidazole-4-sulfonamide is unique due to its combination of functional groups, which confer a wide range of biological activities and chemical reactivity. This makes it a versatile compound for various scientific and industrial applications .
Properties
IUPAC Name |
1-methyl-N-[(4-thiophen-3-yloxan-4-yl)methyl]imidazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O3S2/c1-17-8-13(15-11-17)22(18,19)16-10-14(3-5-20-6-4-14)12-2-7-21-9-12/h2,7-9,11,16H,3-6,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNWMXEUEACKJHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)NCC2(CCOCC2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.